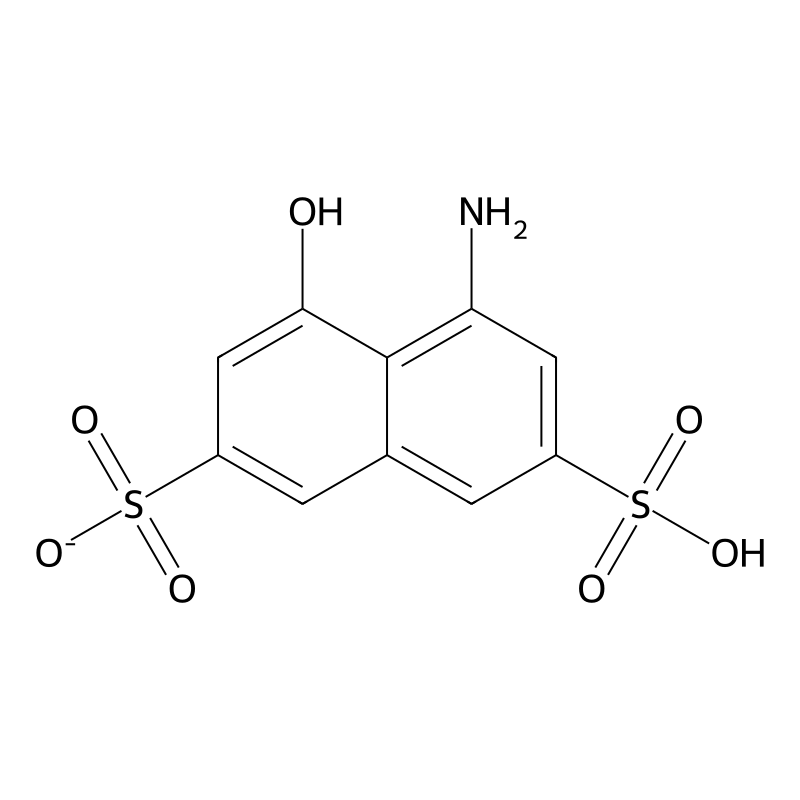8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Molecular Structure Analysis
The key features of the molecule include:
- A central naphthalene ring system with an amino group attached at the 8th position and two sulfonic acid groups at positions 3 and 6 (disulfonic acid).
- The presence of a sodium cation (Na+) associated with one of the sulfonate groups, making it a monosodium salt.
- A water molecule bound to the molecule (monohydrate).
The presence of the sulfonate groups makes the molecule highly water-soluble. The amino group can participate in various chemical reactions, particularly azo coupling, which is crucial for dye synthesis.
Chemical Reactions Analysis
J acid is primarily used as a precursor for azo dyes. Azo dyes are a large class of synthetic dyes characterized by the presence of an azo group (N=N) connecting two aromatic rings. The synthesis of azo dyes using J acid typically involves diazotization of a primary aromatic amine followed by coupling with J acid under alkaline conditions.
Ar-NH2 (aromatic amine) + NaNO2 + HCl -> Ar-N=N+Cl (diazonium ion)
Ar-N=N+Cl + J acid (Na salt) -> Azo dye + NaCl (sodium chloride)
Physical And Chemical Properties Analysis
- Appearance: Light yellow to brown crystalline powder [].
- Melting point: No data available.
- Boiling point: Decomposes before boiling [].
- Solubility: Highly soluble in water, slightly soluble in ethanol [].
- Stability: Stable under normal storage conditions.
Mechanism of Action (Not Applicable)
J acid itself does not have a known mechanism of action in biological systems. Its primary application lies in the production of azo dyes.
Dye Synthesis
H-Acid is a vital intermediate in the production of azo dyes []. These synthetic dyes possess a wide range of colors and exhibit excellent application properties for textiles, plastics, and other materials []. Research explores using H-Acid for the synthesis of novel azo dyes with enhanced properties like lightfastness, washfastness, and biodegradability [].
Analytical Chemistry
H-Acid serves as a chromogenic reagent in analytical chemistry []. Its ability to form colored complexes with specific metal ions allows for their detection and quantification. Research focuses on optimizing H-Acid-based methods for trace metal analysis in environmental samples, food products, and biological fluids [].
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
General Manufacturing Information
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:1): ACTIVE








